molecular formula C17H11ClN2O2S B2643536 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 728027-13-2

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2643536
CAS RN: 728027-13-2
M. Wt: 342.8
InChI Key: CXBWSPAHSANJFY-UHFFFAOYSA-N
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Description

“4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a chemical compound. Its IUPAC name is 3-chloro-1-benzothiophene-2-carbonyl chloride . It has a molecular formula of C9H4Cl2OS .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . The Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides was performed to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiophene ring attached to a carbonyl group . The molecular weight is 231.098 .


Physical And Chemical Properties Analysis

The compound appears as cream to brown to yellow to pale yellow crystals or powder . The melting point is between 108.5-117.5°C .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 3-chlorobenzo[b]thiophene-2-carbonylchloride, including 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, have been studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit good to moderate antimicrobial activity against various bacterial strains such as S. aureus, E. coli, and P. aeruginosa, and fungal species like Candida albicans, A. niger, and A. clavatus (Bhatt et al., 2015).

Crystal Structure Analysis

The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a precursor to the compound , has been analyzed using single-crystal X-ray diffraction. This analysis revealed details about the molecular interactions and packing structure, which are crucial for understanding the chemical properties and reactivity of the compound (Tarighi et al., 2009).

Synthesis and Characterization

Studies have focused on synthesizing and characterizing various derivatives of benzo[b]thiophene, including quinoxalin-2(1H)-one derivatives. These studies have provided insights into the chemical structures, synthesis methods, and potential applications of these compounds in various fields such as pharmaceuticals and materials science (Kumara et al., 2009).

Applications in Polymer and Materials Science

Research has been conducted on the synthesis of novel compounds and their potential applications in the field of polymer and materials science. For example, studies have explored the synthesis of various thiophene-based derivatives and their potential use in creating new materials with unique properties, such as luminescent sensory materials and pollutant removal applications (Zhao et al., 2017).

properties

IUPAC Name

4-(3-chloro-1-benzothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-15-10-5-1-4-8-13(10)23-16(15)17(22)20-9-14(21)19-11-6-2-3-7-12(11)20/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWSPAHSANJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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